4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde
Description
Properties
IUPAC Name |
4-[2-[methyl(pyridin-2-yl)amino]ethoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-17(15-4-2-3-9-16-15)10-11-19-14-7-5-13(12-18)6-8-14/h2-9,12H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMKJZNBTRONBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)C=O)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70439686 | |
| Record name | 4-{2-[Methyl(pyridin-2-yl)amino]ethoxy}benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70439686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122321-03-3 | |
| Record name | 4-{2-[Methyl(pyridin-2-yl)amino]ethoxy}benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70439686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde can be achieved through a multi-step process:
Step 1: React methyl-2-pyridinamine with 2-chloroacetic anhydride at a low temperature to form methyl-2-pyridinyl acetate.
Step 2: React methyl-2-pyridinyl acetate with catechol to produce this compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as sodium hydride and alkyl halides are often used in substitution reactions.
Major Products
Oxidation: 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzoic acid.
Reduction: 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research indicates that compounds similar to 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde exhibit significant anticancer properties. For instance, derivatives of pyridine have been shown to inhibit tumor growth in various cancer cell lines. The specific mechanisms often involve the modulation of signaling pathways that control cell proliferation and apoptosis .
2. Drug Development
This compound serves as an intermediate in the synthesis of pharmaceuticals targeting metabolic disorders and other diseases. Its structural features allow it to interact effectively with biological targets, making it a valuable scaffold for drug design .
Organic Synthesis
1. Synthetic Routes
The synthesis of this compound typically involves multi-step processes, including the reaction of 2-(N-methyl-N-(2-pyridyl)amino)ethanol with various aldehydes or nitriles under specific conditions. Improved methods have been developed to enhance yield and purity, such as using dimethylformamide as a solvent and sodium hydride as a base .
| Synthetic Route | Yield (%) | Conditions |
|---|---|---|
| Reaction with 4-fluorobenzaldehyde | 48% | Room temperature, DMF |
| Reaction with 4-fluorobenzonitrile | 72% | 80°C, DMF |
Biological Studies
1. Enzyme Interaction Studies
The compound is utilized in studies examining enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with various biomolecules. This property aids in understanding the biochemical pathways involved in disease processes .
2. Pharmacological Research
Given its potential therapeutic applications, pharmacological studies focus on the compound's efficacy and safety profiles. Investigations often include in vitro assays to assess cytotoxicity and selectivity towards cancer cells compared to normal cells .
Case Studies
Several case studies highlight the effectiveness of this compound in practical applications:
- Case Study on Anticancer Properties : A study demonstrated that derivatives of this compound exhibited IC50 values in the low micromolar range against breast cancer cell lines, suggesting potent anticancer activity .
- Synthesis Efficiency Improvement : Research focused on optimizing synthetic routes revealed that using microwave-assisted synthesis significantly reduced reaction times while increasing yields compared to traditional heating methods .
Mechanism of Action
The mechanism of action of 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets protein tyrosine phosphatase 1B (PTP1B), an enzyme involved in the regulation of insulin signaling.
Pathways Involved: By inhibiting PTP1B, the compound enhances insulin sensitivity and glucose uptake, making it a potential candidate for the treatment of diabetes.
Comparison with Similar Compounds
Thiazolidine-2,4-dione Derivatives
Example: 5-(4-(2-(N-methyl-N-(2-pyridyl)amino)ethoxy)benzyl)thiazolidine-2,4-dione (Rosiglitazone precursor)
- Structural Variation : Incorporation of a thiazolidine-2,4-dione ring via condensation with the aldehyde group.
- Biological Activity : Potent antidiabetic agent targeting peroxisome proliferator-activated receptors (PPAR-γ) .
- Key Difference : The thiazolidinedione moiety enhances hypoglycemic activity but introduces metabolic stability challenges compared to the parent aldehyde .
Pyridyl-Dioxolane Substituted Analog
Example : 4-[2-(5-(2-Methyl-1,3-dioxolan-2-yl)pyridin-2-yl)ethoxy]benzaldehyde
Hydrazide Derivatives
Example: N'-[(4-{2-[methyl(pyridin-2-yl)amino]ethoxy}phenyl)methylidene]pyridine-4-carbohydrazide
Thiazinanone Derivatives
Example : Thiazinan-4-ones (138a–f)
- Structural Variation : Reaction of the aldehyde with primary amines and 3-mercaptopropionic acid forms thiazinan-4-ones (25–54% yield) .
- Application: Antimicrobial and antioxidant agents, leveraging the thiazinanone ring’s electrophilic properties .
Data Table: Structural and Functional Comparisons
Key Research Findings
- Reactivity: The aldehyde group in this compound is pivotal for forming Schiff bases (e.g., hydrazides) and heterocyclic rings (e.g., thiazolidinediones) .
- Synthetic Flexibility : Modifications to the pyridyl group (e.g., dioxolane substitution) or ethoxy chain length alter solubility and metabolic stability .
- Yield Optimization : Industrial methods prioritize solvent systems (e.g., acetonitrile) and catalysts (e.g., Raney nickel) to achieve >95% purity .
Biological Activity
4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde is a compound with significant biological activity, primarily known for its role in medicinal chemistry as an intermediate in the synthesis of various pharmaceuticals, including the antidiabetic drug rosiglitazone. This article explores the biological activities associated with this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Target Enzyme: Protein Tyrosine Phosphatase 1B (PTP1B)
The primary biological target of this compound is Protein Tyrosine Phosphatase 1B (PTP1B). The inhibition of PTP1B leads to enhanced insulin signaling, which is crucial for glucose metabolism and homeostasis. This compound's interaction with PTP1B results in improved insulin sensitivity and glycemic control, making it a valuable candidate in diabetes management .
Antidiabetic Activity
The compound is notably involved in the synthesis of rosiglitazone, an oral antidiabetic agent that acts primarily by increasing insulin sensitivity. Studies have demonstrated that derivatives of this compound exhibit significant anti-hyperglycemic effects comparable to established medications like pioglitazone .
Antimicrobial Activity
Research indicates that compounds related to this compound possess antimicrobial properties. Analogous pyridine compounds have shown activity against a range of bacterial strains, including both gram-positive and gram-negative bacteria. For instance, studies have reported effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .
Antiproliferative Activity
This compound has also been investigated for its antiproliferative effects on various cancer cell lines. Derivatives have displayed significant inhibition of cell proliferation, particularly in human cancer cells, suggesting potential applications in oncology .
Table 1: Summary of Biological Activities
Case Study: Antidiabetic Efficacy
In a study evaluating the efficacy of this compound derivatives, researchers found that certain analogs demonstrated IC50 values comparable to those of standard antidiabetic drugs. These findings suggest that modifications to the chemical structure can enhance biological activity and therapeutic potential .
Case Study: Antimicrobial Properties
A series of pyridine-based compounds were tested for their antimicrobial activity against various strains. The results indicated that compounds with longer alkyl chains exhibited superior antibacterial properties, highlighting the importance of structural variations in enhancing bioactivity .
Q & A
Basic Research Question
- ¹H NMR : Identify the aldehyde proton (δ ~9.8–10.2 ppm) and pyridyl protons (δ ~7.2–8.5 ppm). The methylamino group’s singlet appears at δ ~2.8–3.2 ppm .
- ¹³C NMR : Confirm the aldehyde carbon (δ ~190–195 ppm) and pyridine carbons (δ ~120–160 ppm) .
- IR : Detect the aldehyde C=O stretch (~1700 cm⁻¹) and pyridyl C=N absorption (~1600 cm⁻¹) .
Advanced 2D techniques (e.g., HSQC, HMBC) resolve overlapping signals from the ethoxy chain and aromatic systems .
What strategies resolve contradictions between computational predictions and experimental reactivity data?
Advanced Research Question
Discrepancies often arise from solvent effects or unaccounted steric hindrance. For example:
- Solvent polarity : Computational models may underestimate solvation effects. Experimental validation in DMF vs. THF can clarify discrepancies in condensation rates .
- Steric maps : Molecular dynamics simulations can predict steric clashes in the pyridinyl-methylaminoethoxy moiety, which may hinder nucleophilic attack on the aldehyde .
- Kinetic isotope effects : Deuterated aldehyde probes distinguish between electronic and steric contributions to reactivity .
How does the pyridinyl-methylaminoethoxy moiety influence Schiff base formation?
Advanced Research Question
The pyridine ring acts as an electron-withdrawing group, enhancing the aldehyde’s electrophilicity. However, the methylamino group can form intramolecular hydrogen bonds with the aldehyde oxygen, reducing its availability for condensation. This dual effect requires balancing pH (optimal ~7–8) to deprotonate the amino group while maintaining aldehyde reactivity . Crystallographic data show a dihedral angle of ~78° between the pyridine and benzaldehyde rings, which may sterically limit nucleophile access .
What challenges arise in regioselective pyridine functionalization, and how are they addressed?
Advanced Research Question
Regioselectivity is hindered by the pyridine ring’s symmetry and competing reaction pathways. Strategies include:
- Directed ortho-metalation : Use lithiation with LDA to install substituents at the 2-position .
- Protection/deprotection : Temporarily block the 4-position with a removable group (e.g., trimethylsilyl) to direct reactions to the 2-position .
- Catalytic directing groups : Pd-catalyzed C–H activation with pyridine as a directing group enables selective functionalization .
How is crystallographic data used to validate molecular conformation?
Basic Research Question
X-ray diffraction reveals:
- Bond angles : The O–CH₂–CH₂–N linker adopts a gauche conformation (~109°), minimizing steric strain .
- Intermolecular interactions : Weak CH-π interactions (2.8–3.1 Å) between aldehyde protons and adjacent aromatic rings stabilize the crystal lattice .
- Dihedral angles : The pyridine and benzaldehyde rings are nearly perpendicular (78°), influencing π-π stacking in supramolecular assemblies .
How can stability under varying pH/temperature be studied experimentally?
Advanced Research Question
- pH stability : Monitor degradation via HPLC at pH 2–12. The compound is most stable near neutral pH, with aldehyde oxidation accelerating under basic conditions .
- Thermal stability : Differential scanning calorimetry (DSC) shows decomposition above 200°C. Store at 2–8°C in inert atmospheres to prevent oxidation .
- Light sensitivity : UV-Vis spectroscopy tracks aldehyde photooxidation; amber vials are recommended for long-term storage .
How to design kinetic studies for thiazolidine formation with cysteine?
Advanced Research Question
- Pseudo-first-order conditions : Use excess cysteine to isolate aldehyde reactivity. Monitor via ¹H NMR by tracking the aldehyde peak disappearance .
- Isotopic labeling : ¹³C-labeled aldehyde quantifies intermediate formation rates via HSQC .
- pH dependence : Vary pH (5–9) to probe the role of cysteine’s thiolate ion in nucleophilic attack .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
